molecular formula C24H14Cl2N2 B577362 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline CAS No. 1229012-68-3

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline

Cat. No.: B577362
CAS No.: 1229012-68-3
M. Wt: 401.29
InChI Key: ILQFTFBKMWFBPG-UHFFFAOYSA-N
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Description

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is an organic compound with the molecular formula C24H14Cl2N2. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline are largely determined by its unique structure. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the cell type and the concentration of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its interactions with transporters or binding proteins . It can also affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function depend on targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline typically involves the chlorination of 4,7-diphenyl-1,10-phenanthroline. This process can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is unique due to the presence of chlorine atoms, which can be further functionalized through substitution reactions. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. Additionally, the chlorine atoms can influence the electronic properties of the compound, making it suitable for use in optoelectronic devices .

Properties

IUPAC Name

2,9-dichloro-4,7-diphenyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQFTFBKMWFBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the addition of chlorine atoms to the BPhen core structure impact its exciton diffusion properties?

A1: The research demonstrates that incorporating chlorine atoms into the 2,9 positions of the 4,7-diphenyl-1,10-phenanthroline (BPhen) core significantly influences its exciton diffusion capabilities. [] Specifically, the singlet exciton diffusion length increases from less than 1 nm for BPhen to (5.4 ± 1.2) nm for BPhen-Cl2. [] This suggests that the chlorine atoms likely improve the efficiency of energy transfer between molecules in the singlet state, possibly due to enhanced intermolecular interactions or altered energy levels. Conversely, the triplet exciton diffusion length decreases from (15.4 ± 0.4) nm for BPhen to (8.0 ± 0.7) nm for BPhen-Cl2. [] This decrease is attributed to the chlorine atoms promoting a shift towards short-range Dexter energy transfer mechanisms, which are less efficient for long-range triplet diffusion compared to the Förster mechanism dominant in BPhen. []

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